PDE5A1 Inhibition Potency: Homo Sildenafil Exhibits 35% of Sildenafil Activity
Homo Sildenafil demonstrates PDE5A1 inhibitory activity with an IC50 value of 8.9 nM as determined by scintillation proximity assay (SPA) using [3H]cGMP substrate over 30 minutes [1]. This potency is approximately 35% that of sildenafil itself, which exhibits IC50 values ranging from 3.5 nM to 5.22 nM across comparable recombinant human PDE5 assays [2]. The reduced potency arises from the structural modification at the N-ethylpiperazine moiety relative to sildenafil's N-methylpiperazine, as elucidated in structure-activity relationship studies [2].
| Evidence Dimension | PDE5A1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 8.9 nM |
| Comparator Or Baseline | Sildenafil: 3.5 nM to 5.22 nM |
| Quantified Difference | Approximately 35% relative potency (8.9 nM vs. 3.5–5.22 nM) |
| Conditions | Recombinant human PDE5A1; [3H]cGMP substrate; 30-minute SPA assay |
Why This Matters
This quantitative potency differential confirms Homo Sildenafil cannot serve as a potency-matched surrogate for sildenafil in functional assays and underscores its distinct pharmacological fingerprint.
- [1] Homo Sildenafil. TargetMol. https://www.targetmol.cn/compound/Homo%20Sildenafil. View Source
- [2] Homosildenafil. Wikipedia. https://en.wikipedia.org/wiki/Homosildenafil. View Source
